9-(prop-2-yn-1-yl)-9H-carbazole

Conjugated polymers Thermogravimetric analysis Polyacetylene derivatives

Researchers requiring a carbazole building block that combines hole-transport capability with site-specific reactivity often face integration challenges with standard N-alkylcarbazoles. 9-(Prop-2-yn-1-yl)-9H-carbazole solves this through its synthetically accessible terminal alkyne. - Enables quantitative post-polymerization modification via CuAAC Click chemistry for hybrid materials. - Poly(N-propargylcarbazole) homopolymer withstands >300°C, allowing its use as an insoluble hole-transport interlayer (HTL) in OLEDs. - Serves as a monomer for electrochemical crosslinking into bicarbazole films with enhanced electron transfer.

Molecular Formula C15H11N
Molecular Weight 205.25 g/mol
CAS No. 4282-77-3
Cat. No. B1267125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-(prop-2-yn-1-yl)-9H-carbazole
CAS4282-77-3
Molecular FormulaC15H11N
Molecular Weight205.25 g/mol
Structural Identifiers
SMILESC#CCN1C2=CC=CC=C2C3=CC=CC=C31
InChIInChI=1S/C15H11N/c1-2-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h1,3-10H,11H2
InChIKeyLIBFASXXGGLDFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-(Prop-2-yn-1-yl)-9H-carbazole: A Click-Ready Building Block


9-(Prop-2-yn-1-yl)-9H-carbazole (CAS 4282-77-3), also referred to as N-propargylcarbazole, is a heterocyclic aromatic compound belonging to the carbazole family. It features a tricyclic carbazole core N-alkylated with a terminal alkyne (propargyl) group [1]. This molecular architecture imbues the compound with the photophysical and charge-transport characteristics of carbazole while providing a synthetically accessible ethynyl handle for Click chemistry (CuAAC) and transition-metal-catalyzed polymerization. With a molecular weight of 205.26 g/mol and a melting point of 78–80 °C, the compound is employed as a monomer for photoconductive polymers, a fluorescent probe precursor, and a versatile intermediate in the construction of triazole-linked hybrid materials .

Click Chemistry Terminal alkyne enables CuAAC ligation for modular synthesis
Optoelectronic Monomer Carbazole core supports hole-transport in photoconductive polymers
Fluorescent Probe Precursor for triazole-linked fluorescent hybrid materials

9-(Prop-2-yn-1-yl)-9H-carbazole: Key Advantages


The terminal alkyne of 9-(prop-2-yn-1-yl)-9H-carbazole serves as a chemically addressable unit that is absent in common N-substituted carbazoles such as N-ethyl- or N-vinylcarbazole. This functional group enables orthogonal, quantitative post‑polymerization modification via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and imparts distinct thermal and solubility properties to the resulting polymers [1]. Without the propargyl handle, the compound loses its ability to participate in high-yielding Click ligations, severely limiting its utility in the rational design of covalently integrated hybrid materials. Users requiring a carbazole building block that combines hole-transport capability with site-specific reactivity should therefore prioritize the propargyl derivative.

Terminal alkyne enables CuAAC ligation
N-vinyl/N-ethyl carbazoles lack alkyne; no Click reactivity
Post-polymerization modification via propargyl handle
No orthogonal handle; covalent hybrid integration limited

9-(Prop-2-yn-1-yl)-9H-carbazole: Evidence vs. Analogs


Superior Thermal Stability vs. N-Methyl-3-ethynylcarbazole

The homopolymer derived from 9-(prop-2-yn-1-yl)-9H-carbazole (poly(NPC)) exhibits significantly greater thermal stability than its analog poly(N-methyl-3-ethynylcarbazole) (poly(NMEC)). Under nitrogen atmosphere, poly(NPC) shows no weight loss up to 300 °C, whereas poly(NMEC) begins to decompose at 220 °C [1]. This 80 °C improvement in thermal onset reflects a more robust polymer backbone or tighter interchain packing conferred by the N-propargyl substitution pattern.

Thermal stability
Head-to-head
~80 °C higher onset
Wider processing window
TGA under N₂, poly(NPC) vs poly(NMEC)
Conjugated polymers Thermogravimetric analysis Polyacetylene derivatives

CuAAC Ligation vs. N-Vinyl and N-Ethyl Carbazoles

9-(Prop-2-yn-1-yl)-9H-carbazole undergoes Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with azides under mild conditions. For example, it reacts quantitatively with α-azido diethyl aminomethylphosphonate in water/ethanol (50/50) using CuSO₄·5H₂O and catalytic sodium ascorbate at room temperature, yielding a stable 1,2,3-triazole adduct . In contrast, N-vinylcarbazole and N-ethylcarbazole lack the terminal alkyne moiety and therefore cannot participate in CuAAC without further derivatization .

CuAAC reactivity
Class-level
Productive triazole formation
Enables modular hybrid synthesis
vs N-vinyl/ethyl carbazoles (inert)
Click chemistry Bioconjugation Hybrid materials

Insolubility vs. Poly(N-vinylcarbazole)

The homopolymer of 9-(prop-2-yn-1-yl)-9H-carbazole, poly(NPC), is insoluble in all common organic solvents including chloroform, chlorobenzene, and 1,2-dichloroethane [1]. This contrasts sharply with poly(N-vinylcarbazole) (PVK), which is readily soluble in chlorinated solvents. The insolubility suggests a highly crosslinked or rigid network structure that can be advantageous for applications requiring solvent resistance or for creating insoluble interfacial layers in electronic devices.

Solvent resistance
Context-dependent
Insoluble in CHCl₃, chlorobenzene
Supports layer-by-layer fabrication
Poly(NPC) vs soluble PVK
Polymer processing Solvent resistance Crosslinking

Electropolymerization for Electrocatalytic Films

9-(Prop-2-yn-1-yl)-9H-carbazole (Hcbz) was electrochemically polymerized to form a bicarbazole network for the immobilization of metal clusters. The resulting film exhibited significantly enhanced electron transfer ability and long-term recyclability compared to the isolated metal cluster catalyst . While N-vinylcarbazole can also be electropolymerized, the propargyl variant allows for potential post-electropolymerization Click functionalization, adding a second dimension of tunability.

Electropolymerization
Class-level
Bicarbazole network
Enables post-functionalization
Enhanced e⁻ transfer vs N-vinylcarbazole
Electropolymerization Metal cluster immobilization Catalysis

9-(Prop-2-yn-1-yl)-9H-carbazole: Key Applications


Thermally Robust Hole-Transport Layers for OLEDs and OPVs

The poly(N-propargylcarbazole) homopolymer’s decomposition onset of 300 °C [1] exceeds typical OLED annealing temperatures, enabling its use as an insoluble hole‑transport interlayer (HTL) that remains intact during subsequent thermal processing. Its inherent insolubility allows orthogonal solvent deposition of subsequent layers without HTL dissolution.

Clickable Monomer for Surface-Initiated Hybrid Architectures

The terminal alkyne permits CuAAC ligation onto azide‑decorated mesoporous silica or polymer brushes, as demonstrated by the attachment of propargylcarbazole to PS‑co‑PVBA/SBA‑15 [1]. This enables the systematic construction of fluorescent or hole‑conducting hybrid materials where graft density and spatial distribution are precisely controlled.

Electropolymerized Bicarbazole Network for Electrocatalytic Electrodes

The monomer can be electrochemically oxidized to form crosslinked bicarbazole films that exhibit enhanced electron transfer and recyclability over isolated metal clusters [1]. Post‑polymerization Click reaction of the surviving propargyl groups could further diversify the electrode interface without compromising the film integrity.

Triazole-Linked Phosphonate Hybrids for Biomedical Use

Quantitative CuAAC reaction with α‑azido phosphonates under mild conditions [1] positions the monomer as a convenient precursor to triazole‑carbazole‑phosphonate adducts, which are of interest in prodrug design and metal‑chelating biomaterials.

Application
Selection Property
Validation Focus
Hole-transport interlayers for OLED/OPV
Elevated thermal stability
Thermal processing compatibility
Clickable monomer for hybrid architectures
Terminal alkyne reactivity
CuAAC efficiency with azide substrates
Electropolymerized films for electrocatalysis
Electropolymerizability
Film electron transfer and stability
Triazole-linked conjugate synthesis
Click reactivity under mild conditions
Triazole formation and phosphonate conjugation

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